2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a benzodioxole ring, a thiophene ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodioxole ring, followed by the introduction of the thiophene and pyrazine rings through various coupling reactions. The final step usually involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)piperidine
- (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
What sets 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide apart from similar compounds is its unique combination of functional groups and ring systems, which confer distinct chemical properties and potential applications. The presence of both benzodioxole and thiophene rings, along with the pyrazine moiety, allows for a wide range of chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(9-12-3-4-14-15(8-12)24-11-23-14)21-10-13-18(20-6-5-19-13)16-2-1-7-25-16/h1-8H,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMHSEOXMOESKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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